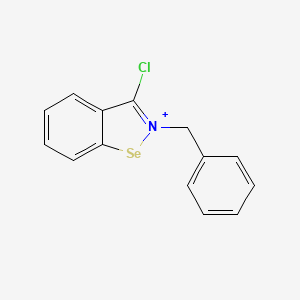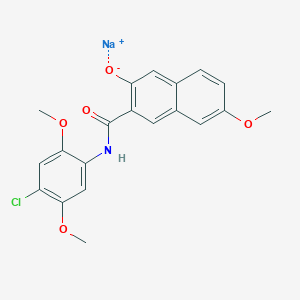
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a naphthalene core substituted with chloro, methoxy, and hydroxy groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate typically involves multiple steps, starting with the preparation of the naphthalene core. The synthetic route may include:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of reactions involving aromatic substitution and cyclization.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro, methoxy, and hydroxy positions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity.
Receptor Interaction: The compound may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular metabolism and function.
Vergleich Mit ähnlichen Verbindungen
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamidate can be compared with similar compounds such as:
N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide: This compound shares similar structural features but differs in the substitution pattern and functional groups.
N-(4-chloro-2,5-dimethoxyphenyl)-2-butenamide: Another structurally related compound with variations in the alkyl chain length and functional groups.
N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea: This compound contains a thiourea group, providing different chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
97416-86-9 |
|---|---|
Molekularformel |
C20H17ClNNaO5 |
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
sodium;3-[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]-6-methoxynaphthalen-2-olate |
InChI |
InChI=1S/C20H18ClNO5.Na/c1-25-13-5-4-11-8-17(23)14(7-12(11)6-13)20(24)22-16-10-18(26-2)15(21)9-19(16)27-3;/h4-10,23H,1-3H3,(H,22,24);/q;+1/p-1 |
InChI-Schlüssel |
PAZPKJBNNSZSQF-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC2=CC(=C(C=C2C=C1)[O-])C(=O)NC3=CC(=C(C=C3OC)Cl)OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



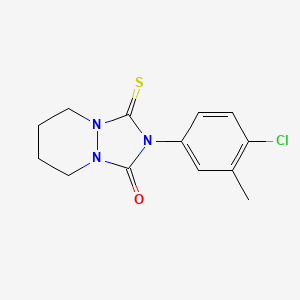

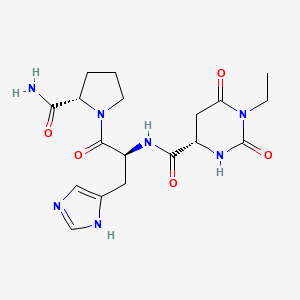

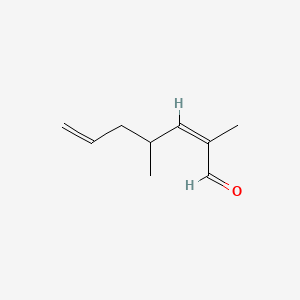
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)

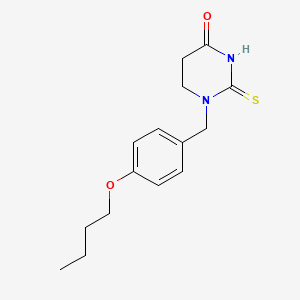

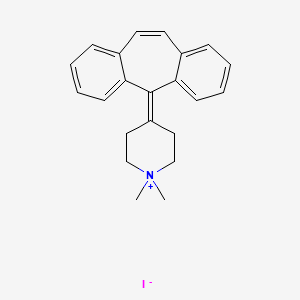

![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
